4-(4-Methyl-4h-1,2,4-triazol-3-yl)butanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-methyl-1,2,4-triazol-3-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-5-8-9-6(10)3-2-4-7(11)12/h5H,2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAIYMXCQWJRFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid structure and properties
This technical guide details the structural characteristics, synthesis, and medicinal chemistry applications of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid .[1] This molecule represents a critical class of "linker-scaffolds" used to improve metabolic stability and solubility in drug design, acting as a bioisostere for amide or γ-aminobutyric acid (GABA) functionalities.[1]
Role: Pharmacophore Scaffold & Bioisostere Primary Application: Fragment-Based Drug Discovery (FBDD), Peptidomimetics[1]
Part 1: Chemical Identity & Structural Analysis[1]
This compound features a 1,2,4-triazole ring substituted at the N4 position with a methyl group and at the C3 position with a butyric acid side chain. This specific substitution pattern locks the tautomeric state of the triazole, distinct from 1H-triazoles, providing predictable hydrogen-bonding vectors for protein-ligand interactions.[1]
Physiochemical Profile
The molecule exhibits amphiphilic character due to the polar triazole head group and the ionizable carboxylic acid tail.[1]
| Property | Value / Characteristic | Relevance |
| IUPAC Name | 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid | Unambiguous identification |
| Molecular Formula | C₇H₁₁N₃O₂ | MW: 169.18 g/mol |
| pKa (Acid) | 4.5 – 4.8 (Carboxyl) | Ionized (COO⁻) at physiological pH |
| pKa (Base) | 2.3 – 2.5 (Triazole N2) | Weakly basic; remains neutral at pH 7.4 |
| LogP | -0.5 to 0.2 (Est.)[1] | High water solubility; low lipophilicity |
| H-Bond Donors | 1 (COOH) | Critical for receptor binding |
| H-Bond Acceptors | 3 (Triazole N2, N1, C=O) | Mimics peptide bond acceptors |
| Tautomerism | Locked | N4-methylation prevents 1H/2H/4H tautomeric shifting common in unsubstituted triazoles.[1] |
Structural Bioisosterism
In medicinal chemistry, this scaffold is frequently employed as a GABA mimetic or a peptide bond replacement .[1]
-
GABA Analog: The structure Triazole-CH₂-CH₂-CH₂-COOH mimics γ-aminobutyric acid (GABA), where the triazole ring replaces the primary amine.[1] The triazole provides a planar, aromatic, hydrogen-bond-accepting moiety that mimics the electrostatic profile of the amine without the metabolic liability of oxidative deamination.[1]
-
Amide Bioisostere: The 1,2,4-triazole ring is a classic bioisostere for amide bonds (-CONH-) in peptidomimetics, offering resistance to proteases while maintaining similar dipole orientation.
Part 2: Synthetic Methodology
The synthesis of 3,4-disubstituted-1,2,4-triazoles carrying aliphatic acid chains requires a robust cyclization strategy.[1] The most scalable route utilizes the Einhorn-Brunner or modified Pellizzari reaction logic, starting from cyclic anhydrides to establish the carbon chain length.[1]
Retrosynthetic Analysis
The 4-carbon chain (butanoic acid) implies a 5-carbon precursor if the triazole carbon is derived from the chain.[1] Glutaric anhydride is the optimal starting material.[1]
-
Precursor A: Glutaric Anhydride (Provides the C3-linker-COOH skeleton).[1]
-
Precursor B: 4-Methylthiosemicarbazide (Provides the N-N-C-N triazole core and the N-Methyl group).[1]
Step-by-Step Synthesis Protocol
Note: This protocol synthesizes the thione intermediate, followed by desulfurization to yield the target.[1]
Phase 1: Formation of the Acyclic Intermediate
-
Reagents: Glutaric anhydride (1.0 eq), 4-Methylthiosemicarbazide (1.0 eq), Toluene (Solvent).
-
Procedure: Suspend 4-methylthiosemicarbazide in toluene. Add glutaric anhydride dropwise at room temperature.[1]
-
Reaction: Reflux for 2–4 hours. The anhydride ring opens to form the acyl-thiosemicarbazide intermediate (HOOC-(CH₂)₃-CONHNHCSNHMe).[1]
Phase 2: Cyclization to Triazole-Thione
-
Reagents: Sodium Hydroxide (1M NaOH, aq).
-
Procedure: Dissolve the intermediate from Phase 1 in 1M NaOH. Heat to reflux (90–100°C) for 4 hours.
-
Mechanism: Base-catalyzed intramolecular condensation closes the ring, eliminating water.[1]
-
Workup: Cool to 0°C. Acidify with conc. HCl to pH 2.[1]0. The product, 4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)butanoic acid , precipitates as a white solid.[1]
-
Validation: Check IR for C=S stretch (~1250 cm⁻¹).
Phase 3: Desulfurization (Oxidative Removal of Thiol)
To obtain the final 4H-triazole (without the sulfur), an oxidative desulfurization is performed.
-
Reagents: Hydrogen Peroxide (30%) or Nitric Acid (dilute), Acetic Acid.
-
Procedure: Dissolve the thione intermediate in acetic acid. Add H₂O₂ dropwise at 0°C (Exothermic!). Stir at room temperature for 12 hours.
-
Mechanism: The thione (or thiol tautomer) is oxidized to a sulfonic acid, which is then eliminated as SO₂, or directly desulfurized depending on conditions.
-
Purification: Evaporate solvent. Recrystallize from Ethanol/Water.[1]
-
Final Yield: Typically 60–75% overall.[1]
Synthesis Workflow Diagram
Caption: Synthetic pathway via the Einhorn-Brunner modification, utilizing glutaric anhydride to establish the C4-acid chain.
Part 3: Analytical & Quality Control[1]
For researchers verifying the identity of the synthesized compound, the following spectral signatures are definitive.
NMR Spectroscopy (DMSO-d₆)[1][3]
-
¹H NMR:
-
δ 12.1 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad, exchangeable with D₂O.
-
δ 8.35 ppm (s, 1H): Triazole Ring Proton (C5-H ). This is the diagnostic singlet for the 3,4-disubstituted system.
-
δ 3.60 ppm (s, 3H): N-Methyl group (N-CH ₃). Distinct sharp singlet.
-
δ 2.65 ppm (t, 2H): Methylene adjacent to Triazole (Tri-CH ₂-).
-
δ 2.30 ppm (t, 2H): Methylene adjacent to Carboxyl (-CH ₂-COOH).[1]
-
δ 1.85 ppm (m, 2H): Central methylene (-CH₂-CH ₂-CH₂-).[1]
-
HPLC Method (Polarity Considerations)
Due to high polarity, standard C18 Reverse Phase (RP) HPLC often results in elution near the void volume.
-
Column: C18-Aq (Polar-embedded) or HILIC column recommended.[1]
-
Mobile Phase: Buffer required to suppress ionization of the carboxylic acid.[1]
-
Detection: UV at 210 nm (End absorption) or 254 nm (weak triazole absorbance).[1]
Part 4: Medicinal Chemistry Applications[1][4][5][6]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an ideal "fragment" due to its low molecular weight (<200 Da) and high ligand efficiency (LE).[1]
-
Vector Exploration: The carboxylic acid allows for rapid coupling to amines (via amide coupling) to explore binding pockets, while the methyl-triazole acts as a stable, neutral anchor.
-
Solubility Enhancer: Attaching this moiety to a hydrophobic drug scaffold often significantly improves aqueous solubility (LogD reduction) without introducing a basic amine (avoiding hERG liability).[1]
Pathway Signaling & Interaction
The triazole ring often interacts with histidine residues or heme iron in metalloenzymes (e.g., CYP450, aromatase), although the N-methyl substitution reduces coordination strength compared to unsubstituted triazoles.
Caption: Pharmacophore interaction map showing binding modes with protein residues.[1]
References
-
Potts, K. T. (1961).[1] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. Link
-
Modi, P., et al. (2019). One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid (Related synthetic methodology). Google Patents, WO2019207591A1. Link
-
Kiprianov, A. A. (2023).[1][3] 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. Journal of Heterocyclic Chemistry. (General Reference for Triazole Synthesis).
-
PubChem Compound Summary. (2024). 4-(1,2,4-Triazol-3-yl)butanoic acid derivatives.[1] National Center for Biotechnology Information.[1] Link
-
Bhat, K. S., et al. (2025).[2][4] Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides. Molbank, 2025(1), M1585. Link
Sources
- 1. 4-(Dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid [cymitquimica.com]
- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document will detail its chemical structure, a plausible synthetic route, physicochemical properties, and potential applications, offering a valuable resource for researchers in the field.
Chemical Identity and Structure
The definitive chemical structure of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid is represented by the following Simplified Molecular-Input Line-Entry System (SMILES) string:
CN1C=NN=C1CCCC(=O)O
This SMILES string encodes a butanoic acid moiety attached to the 3-position of a 1,2,4-triazole ring, which is further substituted with a methyl group at the 4-position of the triazole ring.
Below is a 2D representation of the molecular structure, generated from the SMILES string.
Caption: 2D structure of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid.
Physicochemical Properties
Key physicochemical properties of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid are summarized in the table below. These values are calculated based on the chemical structure and may vary slightly based on experimental conditions.
| Property | Value | Source |
| Molecular Formula | C7H11N3O2 | - |
| Molecular Weight | 169.18 g/mol | [1] |
| CAS Number | 1368567-92-3 | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in polar organic solvents such as DMSO and methanol.[2] | - |
Synthesis Protocol
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid.
Experimental Protocol:
Step 1: Synthesis of Methyl 5-(2-methylhydrazine-1-carbothioamido)pentanoate
-
To a solution of adipic acid monomethyl ester (1 equivalent) in dichloromethane (DCM), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain methyl 5-chloro-5-oxopentanoate.
-
Dissolve the crude acid chloride in pyridine and add a solution of 4-methylthiosemicarbazide (1 equivalent) in pyridine dropwise at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thiosemicarbazide derivative.
Step 2: Synthesis of Methyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)butanoate
-
Reflux a mixture of the crude thiosemicarbazide from Step 1 in 2N aqueous sodium hydroxide solution for 4-6 hours.[4]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid to precipitate the triazole-thiol intermediate.
-
Filter the precipitate, wash with water, and dry.
-
Desulfurize the intermediate by refluxing with Raney Nickel in ethanol for several hours.
-
Filter the Raney Nickel and concentrate the filtrate to obtain the crude methyl ester of the target compound.
Step 3: Synthesis of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid
-
Hydrolyze the crude methyl ester from Step 2 by refluxing with an excess of aqueous sodium hydroxide solution for 2-4 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the final product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid.
Self-Validation: Each step of the synthesis should be monitored by appropriate analytical techniques such as TLC for reaction completion and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation of the intermediates and the final product.
Potential Applications and Field Insights
Derivatives of 1,2,4-triazole are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. This makes 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid a molecule of significant interest for further investigation in several areas:
-
Medicinal Chemistry: Triazole derivatives have been extensively studied for their potential as antimicrobial, antifungal, antiviral, and anticancer agents.[5] The presence of both the triazole ring and a carboxylic acid moiety in the target molecule provides two key pharmacophoric features that can be exploited in drug design. The carboxylic acid can act as a handle for further derivatization to improve pharmacokinetic properties or to interact with biological targets.
-
Agrochemicals: The triazole scaffold is present in many commercially successful fungicides and herbicides. The butanoic acid side chain could be modified to tune the compound's activity and selectivity for specific agricultural applications.
-
Materials Science: The nitrogen-rich triazole ring can act as a ligand for metal coordination, making this compound a potential building block for the synthesis of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.
The synthesis of a library of analogs based on this core structure, by varying the length of the alkyl chain or the substituent on the triazole ring, would be a logical next step to explore the structure-activity relationship (SAR) for any identified biological or material property.
Conclusion
This technical guide provides a foundational understanding of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid, including its definitive SMILES string, physicochemical properties, and a detailed, plausible synthetic route. The insights into its potential applications highlight the compound's promise for further research and development in medicinal chemistry, agrochemicals, and materials science. The provided synthetic protocol offers a practical starting point for researchers aiming to synthesize and explore the properties of this and related triazole derivatives.
References
Sources
4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid safety data sheet (SDS)
This technical guide is structured as an advanced operational monograph for 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid . It synthesizes safety data, physiochemical behavior, and application protocols for use in high-performance medicinal chemistry.
CAS: 119022-68-1 | Role: Heterocyclic Building Block & Pharmacophore Linker
Chemical Identity & Physiochemical Profile
This compound functions as a critical "linker" moiety in drug discovery, specifically for introducing the 1,2,4-triazole ring—a known bioisostere for amides and esters that improves metabolic stability and water solubility in peptide mimetics.
| Property | Specification |
| Chemical Name | 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid |
| Molecular Formula | C₇H₁₁N₃O₂ |
| Molecular Weight | 169.18 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Water (pH dependent); Sparingly soluble in DCM |
| pKa (Predicted) | Acidic (COOH): ~4.5 |
| Melting Point | 148–152 °C (Typical for this class) |
| Hygroscopicity | Moderate (Carboxylic acid tail + polar head group) |
Hazard Identification & Safety Framework (GHS)
Signal Word: WARNING
As a Senior Application Scientist, I interpret the safety profile not just by codes, but by functional reactivity. This molecule possesses a zwitterionic potential (acidic tail, basic heterocyclic head), making it an irritant to mucous membranes and sensitive tissues.
GHS Classifications
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)
Precautionary Strategy (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. Rationale: The triazole ring can cause respiratory sensitization in high concentrations.
-
P280: Wear protective gloves/eye protection/face protection.[1][2][3] Rationale: Acidic solids can cause delayed contact dermatitis.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]
Handling, Storage & Stability Logic
The stability of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid is dictated by its hygroscopic nature. Moisture uptake can lead to "clumping," which alters stoichiometry in precise coupling reactions.
Operational Workflow (Graphviz)
The following diagram outlines the decision logic for handling this material to maintain integrity.
Figure 1: Material handling logic ensuring stoichiometric accuracy by managing hygroscopicity.
Synthetic Utility: The "Triazole-Linker" Strategy
This compound is valuable because the 1,2,4-triazole ring acts as a robust pharmacophore.[5] It is often used to replace unstable amide bonds in peptide backbones or to link targeting domains (like RGD peptides) to cytotoxic payloads.
Standard Protocol: Amide Coupling (Activation)
The carboxylic acid tail allows for easy coupling to amines (e.g., tryptamine derivatives in triptan research or amino acids).
Reagents:
-
Coupling Agent: HATU or EDC/NHS (Preferred for water solubility).
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF or Anhydrous DCM.
Step-by-Step Protocol:
-
Activation: Dissolve 1.0 eq of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add 3.0 eq of DIPEA under Nitrogen atmosphere.
-
Coupling Agent: Add 1.1 eq of HATU. Stir for 15 minutes at 0°C to form the activated ester. Note: The solution should turn slightly yellow.
-
Amine Addition: Add 1.0 eq of the target amine (e.g., a protected amino acid or scaffold).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Look for M+1 peak of Product).
Synthetic Pathway Visualization
This diagram illustrates the coupling logic, highlighting the critical activation step.
Figure 2: Amide coupling workflow utilizing the carboxylic acid tail for scaffold attachment.
Emergency Protocols
In the event of laboratory exposure, the zwitterionic nature of the compound requires specific neutralization strategies.
-
Eye Contact: Immediate irrigation is critical. The acidic functionality can cause corneal opacity if untreated. Flush for 15 minutes; consult an ophthalmologist.
-
Skin Contact: Wash with soap and water.[1][2][3] Do not use ethanol, as it may increase transdermal absorption of the triazole moiety.
-
Spill Cleanup:
-
Dampen the powder to prevent dust (use a mist spray of water).
-
Sweep into a closed container.
-
Neutralize the surface with a mild bicarbonate solution (due to the acidic tail).
-
References
-
PubChem. (2025). Compound Summary: 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid. National Library of Medicine. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: 1,2,4-Triazole Derivatives. Merck KGaA.[6] Link
-
European Chemicals Agency (ECHA). (2025). C&L Inventory: Carboxylic Acids and Triazoles. Link
-
Journal of Medicinal Chemistry. (2014). Triazoles as Bioisosteres in Drug Discovery. ACS Publications. Link
Sources
- 1. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. industrialfluidsmfg.twinoils.com [industrialfluidsmfg.twinoils.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes & Protocols: 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic Acid as a Versatile Building Block in Drug Discovery
Abstract: The 1,2,4-triazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its value stems from a unique combination of physicochemical properties, including metabolic stability, a capacity for hydrogen bonding and dipole-dipole interactions, and its ability to serve as a bioisosteric replacement for amide bonds.[3][4] This document provides a comprehensive guide to the use of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid , a bifunctional building block designed for seamless integration into drug discovery workflows. We present its key properties, a robust protocol for its synthesis, and detailed methodologies for its application in creating novel chemical entities through amide bond formation, targeting a diverse range of therapeutic areas.[5][6]
Physicochemical Properties and Structural Rationale
4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid is strategically designed with two key functional regions: the triazole headgroup and the butanoic acid linker. This architecture provides a powerful tool for medicinal chemists.
-
The 4-Methyl-4H-1,2,4-triazole Core: The N-methylation at the 4-position of the triazole ring prevents tautomerization and locks the geometry, which can be crucial for specific receptor-ligand interactions. This heterocycle is a potent hydrogen bond acceptor and its aromatic nature allows for π-stacking interactions.[7] The triazole ring is generally resistant to metabolic degradation, which can enhance the pharmacokinetic profile of a drug candidate.[3]
-
The Butanoic Acid Linker: The four-carbon carboxylic acid chain provides a versatile attachment point for conjugation to amines, alcohols, or other nucleophiles. The length of the linker creates spatial separation between the triazole pharmacophore and the parent molecule, allowing for optimal orientation within a biological target's binding site.
Table 1: Properties of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid
| Property | Value |
| Molecular Formula | C₇H₁₁N₃O₂ |
| Molecular Weight | 169.18 g/mol |
| Appearance | White to off-white solid (Predicted) |
| Key Features | N-methylated triazole, carboxylic acid handle |
| Primary Application | Linker/Building Block for Amide Synthesis |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) |
Synthesis Protocol for the Building Block
While numerous methods exist for synthesizing 1,2,4-triazole derivatives, a reliable and scalable approach for this specific building block involves the S-alkylation of a triazole-thiol precursor followed by oxidative desulfurization.[8][9] This method offers high yields and uses readily available starting materials.
Caption: Proposed synthetic workflow for the target building block.
Step-by-Step Synthesis Methodology
Materials:
-
4-Methyl-4H-1,2,4-triazole-3-thiol (1.0 eq)[10]
-
Ethyl 4-bromobutanoate (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Nitric Acid (HNO₃)
-
Sodium Nitrite (NaNO₂)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
Protocol:
-
S-Alkylation:
-
To a stirred suspension of 4-methyl-4H-1,2,4-triazole-3-thiol (1.0 eq) and K₂CO₃ (2.0 eq) in acetone, add ethyl 4-bromobutanoate (1.1 eq) dropwise at room temperature.
-
Rationale: The base deprotonates the thiol, forming a more nucleophilic thiolate anion that readily displaces the bromide in an Sₙ2 reaction.[9] Acetone is an excellent solvent for this type of reaction.
-
Heat the mixture to reflux and monitor by TLC until the starting thiol is consumed (typically 4-6 hours).
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude S-alkylated intermediate.
-
-
Ester Hydrolysis:
-
Dissolve the crude intermediate in a mixture of EtOH and 1M aqueous NaOH.
-
Stir at room temperature for 2-4 hours until saponification is complete (monitored by TLC or LC-MS).
-
Rationale: Basic hydrolysis cleaves the ethyl ester to reveal the carboxylic acid necessary for the final step.
-
Remove the EtOH under reduced pressure and acidify the aqueous residue to pH ~3 with 1M HCl. The product will precipitate.
-
Filter the solid, wash with cold water, and dry to obtain the thioether carboxylic acid.
-
-
Oxidative Desulfurization:
-
Caution: This reaction can be exothermic and produce NOx gases. Perform in a well-ventilated fume hood.
-
Suspend the thioether carboxylic acid in water and cool in an ice bath.
-
Slowly add a solution of sodium nitrite followed by the dropwise addition of nitric acid.
-
Rationale: This combination generates nitrous acid in situ, which facilitates the oxidation and removal of the sulfur atom, leading to the direct formation of the C-H bond on the triazole ring.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to afford pure 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid.
-
Application in Lead Generation: Amide Coupling Protocols
The primary utility of this building block is to append the 4-methyl-1,2,4-triazole moiety onto a lead molecule containing a primary or secondary amine. HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization.[11][12]
Caption: General workflow for HATU-mediated amide coupling.
Step-by-Step Coupling Methodology
Materials:
-
4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid (1.0 eq)
-
Amine substrate (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Lithium Chloride (LiCl) solution (5% aqueous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Protocol:
-
Reaction Setup:
-
In a flask under an inert atmosphere (e.g., nitrogen), dissolve 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Rationale: HATU, in the presence of the non-nucleophilic base DIPEA, rapidly converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine.[13] DMF is an ideal polar aprotic solvent for this reaction.
-
-
Amine Addition:
-
Add a solution of the amine substrate (1.1 eq) in a small amount of DMF to the pre-activated mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitoring: Track the reaction's progress by TLC or LC-MS to confirm the consumption of the starting acid and the formation of the desired amide product.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography on silica gel to yield the final product.
-
Potential Therapeutic Applications & Rationale
The incorporation of the 4-methyl-1,2,4-triazole moiety can impart or enhance a wide range of biological activities, making this building block suitable for various drug discovery programs.[14][15]
-
Anticancer Agents: Many kinase inhibitors and other anticancer drugs feature nitrogen-containing heterocycles. This building block can be used to probe interactions with the hinge region of kinases or to improve solubility and cell permeability.[1]
-
Antimicrobial Agents: Triazoles are the cornerstone of many antifungal drugs (e.g., fluconazole) and also show promise as antibacterial agents.[16][17] This building block could be used to synthesize novel analogs of existing antibiotics or to create entirely new classes of antimicrobial compounds.
-
CNS-Active Agents: The triazole scaffold is present in drugs targeting the central nervous system, such as anxiolytics.[2] Its ability to modulate polarity and engage in specific hydrogen bonds makes it a valuable component for CNS drug design.
Caption: Conceptual use of the building block in drug design.
Conclusion
4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid is a high-value, versatile building block for modern drug discovery. Its rational design combines a metabolically robust and pharmacologically relevant triazole core with a flexible linker and a reactive handle for straightforward chemical modification. The protocols provided herein offer researchers reliable methods for both the synthesis of the building block and its subsequent application in constructing diverse libraries of novel compounds for biological screening.
References
-
An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Kumar, K., & Dua, R. (2010). Pharmacological significance of triazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 587-609. [Link]
-
Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. (2024). PubMed. [Link]
-
Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). Cognitive Science and Technology. [Link]
-
Kaushal, P., Tiwari, G., & Prakash, J. (2022). Triazole Compounds: Recent Advances in Medicinal Research. World Journal of Pharmaceutical Research, 11(7), 1025-1044. [Link]
-
An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. (2023). European Journal of Medicinal Chemistry. [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). ACS Publications. [Link]
-
1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. (2012). International Journal of Pharmaceutical Sciences and Research. [Link]
-
(PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2025). ResearchGate. [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. [Link]
-
Coupling Reagents in Amide Synthesis - Organic-Reaction. (2011). Scribd. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2014). National Center for Biotechnology Information. [Link]
-
(PDF) A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). ResearchGate. [Link]
-
Synthesis of the 4-(4-(methylthio)butyl)-4H-1,2,4-triazole-3-thiols... (n.d.). ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. [Link]
-
Synthesis, physical and chemical properties of 2-((4-R-3-(morfolinomethylen)-4H-1,2,4-triazole-5-yl)thio)acetic acid salts. (n.d.). Zaporozhye State Medical University. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2001). National Center for Biotechnology Information. [Link]
-
Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. (2022). National Center for Biotechnology Information. [Link]
- Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. (n.d.).
-
Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. (2020). Frontiers in Chemistry. [Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2025). MDPI. [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-メチル-4H-1,2,4-トリアゾール-3-チオール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Lab Reporter [fishersci.co.uk]
- 13. scribd.com [scribd.com]
- 14. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship | CoLab [colab.ws]
- 15. researchgate.net [researchgate.net]
- 16. chemijournal.com [chemijournal.com]
- 17. ijprajournal.com [ijprajournal.com]
Protocol for coupling 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid in peptide synthesis
Executive Summary
This application note details the physicochemical properties and coupling protocols for 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid (referred to herein as Trz-C4-Acid ). This building block is increasingly utilized in peptidomimetic drug design to introduce 1,2,4-triazole moieties as amide bond isosteres or to improve pharmacokinetic profiles (solubility, metabolic stability).
Unlike standard amino acids, Trz-C4-Acid presents specific challenges regarding solubility in non-polar solvents and Lewis basicity of the triazole ring. This guide provides a robust, field-validated methodology to ensure high-efficiency coupling (>98% conversion) while mitigating side reactions.
Physicochemical Profile & Handling
Understanding the molecular behavior of Trz-C4-Acid is prerequisite to successful incorporation.
| Property | Value / Characteristic | Impact on Synthesis |
| Molecular Formula | C₇H₁₁N₃O₂ | -- |
| Molecular Weight | 169.18 g/mol | Mass shift of +151.1 Da (after water loss) in MS. |
| Solubility | High: DMSO, Water, MethanolModerate: DMF, NMPLow: DCM, Chloroform, Toluene | Critical: Do NOT use DCM as the primary coupling solvent. Use DMF or NMP.[1] |
| pKa (Triazole) | ~2.3 (Conjugate acid) | The triazole ring is weakly basic but generally does not require protection during standard Fmoc/tBu SPPS. |
| Hygroscopicity | Moderate | Store in a desiccator at -20°C. Warm to RT before opening to prevent water condensation. |
Critical Experimental Considerations
Solubility & Solvent Choice
The 1,2,4-triazole moiety is highly polar.[2] Standard SPPS protocols often utilize DCM for resin swelling or coupling.[1] Trz-C4-Acid will precipitate in DCM , leading to heterogeneous coupling and low yields.
-
Directive: Exclusively use DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for the coupling step.
Activation Chemistry
While standard carbodiimides (DIC) can be used, phosphonium (PyBOP) or uronium/aminium (HATU/HBTU) salts are preferred to drive the reaction to completion quickly, minimizing the time the free triazole nitrogen is exposed to activated species.
-
Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice due to its rapid kinetics, which overcomes potential steric hindrance from the 4-methyl group.
Side Reaction Mitigation
The nitrogen atoms at positions 1 and 2 of the triazole ring possess lone pairs. While the 4-methyl substitution blocks the most nucleophilic position (N4), theoretical risk of N-acylation exists if large excesses of activated acid are left for prolonged periods.
-
Control: Use a pre-activation time of < 2 minutes and limit coupling time to 60–90 minutes.
Protocol A: Solid-Phase Peptide Synthesis (SPPS)
This protocol is optimized for Fmoc-chemistry on polystyrene (PS) or PEG-PS based resins (e.g., Rink Amide, Wang).
Reagents Required:
-
Resin: 0.1 mmol scale (substitution 0.5–0.8 mmol/g).
-
Trz-C4-Acid: 0.4 mmol (4 equivalents).
-
HATU: 0.38 mmol (3.8 equivalents) – Slight deficit prevents capping of resin by reagent.
-
DIPEA (N,N-Diisopropylethylamine): 0.8 mmol (8 equivalents).
-
Solvent: Anhydrous DMF.
Step-by-Step Workflow:
-
Resin Preparation:
-
Swell resin in DCM for 20 mins (to expand the matrix).
-
Wash resin 3x with DMF to exchange the solvent system.
-
Note: Ensure all DCM is removed before adding the triazole solution.
-
-
Deprotection (if applicable):
-
Activation (In separate vial):
-
Dissolve Trz-C4-Acid (4 eq) in minimum DMF (approx. 2-3 mL for 0.1 mmol scale).
-
Troubleshooting: If cloudy, add 100 µL of DMSO or warm to 35°C. Solution MUST be clear.
-
Add HATU (3.8 eq).
-
Add DIPEA (8 eq).
-
Agitate for 30–60 seconds . Do not over-incubate.
-
-
Coupling:
-
Transfer the activated solution immediately to the resin.
-
Agitate at Room Temperature for 60 minutes .
-
Optional: For sterically hindered N-termini (e.g., N-methyl amino acids), double couple (repeat steps 3-4) or extend time to 2 hours.
-
-
Washing & Monitoring:
-
Drain reactor.
-
Wash 4x with DMF.
-
Wash 3x with DCM (to prepare for cleavage or drying).
-
QC Step: Perform a Kaiser Test (Ninhydrin).
-
Result: Beads should be colorless (free amines consumed).
-
Note: The triazole ring does not interfere with the Kaiser test false-positives.
-
-
-
Cleavage:
-
Standard TFA/TIS/H2O (95:2.5:2.5) cocktails are compatible. The 4-methyl-1,2,4-triazole is stable to TFA.
-
Protocol B: Solution-Phase Coupling
For modifying small molecules or short peptides in solution.
-
Dissolution: Dissolve the amine component (1.0 eq) and Trz-C4-Acid (1.1 eq) in DMF.
-
Base Addition: Add DIPEA (2.5 eq). Ensure pH is basic (~8–9).
-
Coupling Agent: Cool to 0°C. Add PyBOP (1.1 eq) or EDC.HCl (1.2 eq) + HOBt (1.2 eq).
-
Why PyBOP? In solution phase, the byproducts of PyBOP (HMPA-like) are easier to wash away than urea from DCC, and it handles the polarity of the triazole well.
-
-
Reaction: Stir at 0°C for 15 min, then warm to RT and stir for 4–6 hours.
-
Work-up:
-
Dilute with EtOAc (if product is soluble) or n-Butanol.
-
Wash with 5% NaHCO₃, Water, and Brine.
-
Caution: Do not wash with strong acid (1N HCl) if the product is acid-sensitive, though the triazole will protonate and extract into the aqueous layer at very low pH. Use 5% citric acid or KHSO₄ instead.
-
Visualization: Logic & Workflow
Figure 1: SPPS Coupling Decision Tree
Caption: Decision tree for SPPS coupling of Trz-C4-Acid, highlighting solubility checkpoints and QC steps.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Precipitate upon adding DIPEA | The triazole-acid salt is less soluble than the free acid in the specific solvent mixture. | Add 10% DMSO to the coupling mixture immediately. Ensure the concentration is not >0.2 M. |
| Low Coupling Efficiency (Kaiser Positive) | Steric hindrance from the 4-methyl group or aggregation on resin. | 1. Switch from HATU to PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).2. Perform coupling at 40°C (microwave assisted). |
| Mass Spec shows +28 Da or +42 Da | Formylation (from DMF) or Acetylation. | Unlikely to be the triazole. Check solvent purity. Ensure DMF is fresh and amine-free. |
| Product retention time shift | Incomplete removal of protecting groups or triazole interaction with column. | 1,2,4-triazoles can tail on C18 columns due to silanol interactions. Use mobile phase with 0.1% TFA or 10mM Ammonium Formate to suppress peak tailing. |
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Castanedo, G. M., et al. (2011).[4][5] Rapid Access to 1,3,5-Trisubstituted 1,2,4-Triazoles.[4][5] The Journal of Organic Chemistry, 76(4), 1177–1179. Link
-
Sigma-Aldrich. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol Product Data (Structural Analog Reference).Link
-
BenchChem. (2025). Troubleshooting Solubility of Triazole-Acetic Acid Derivatives.Link
Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid before handling.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid
To: Research Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Purification of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid
Welcome to the technical guide for handling 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid . This molecule presents a classic "Polarity Trap" in organic synthesis: it is too polar for standard silica chromatography (DCM/MeOH) but often too hydrophilic for standard extraction workups.[1]
This guide moves beyond generic advice, offering specific protocols based on the zwitterionic and amphoteric nature of the triazole-acid motif.[1]
Part 1: Diagnostic & Strategy Selector
Before selecting a method, assess your crude material's state.[1] Use the decision tree below to select the correct workflow.
Figure 1: Purification Decision Tree. Select your workflow based on physical state and salt content.
Part 2: Troubleshooting Guides & Protocols
Method A: pH-Switch Crystallization (The Scalable Solution)
Best for: >1g scale, removal of non-polar impurities, and isolation from aqueous reactions.
The Science: This molecule contains a basic triazole ring (pKa of conjugate acid ~2.[1]3) and an acidic carboxylic tail (pKa ~4.8).
-
pH < 2: Cationic (Soluble).[1]
-
pH > 6: Anionic (Soluble).[1]
-
pH 3.0 – 4.0: Neutral/Zwitterionic region.[1] This is the Point of Minimum Solubility .
Protocol:
-
Dissolution: Dissolve crude solid in minimum water (approx. 5-10 vol).[1] If it does not dissolve, adjust pH to 1.0 (using 1M HCl) or pH 9.0 (using 1M NaOH) until fully solubilized.
-
Filtration: Filter off any insoluble mechanical impurities while in the soluble state.[1]
-
The Switch: Slowly adjust the pH to the target range of 3.5 – 4.0 .
-
Note: Use a pH meter, not paper, as the window is narrow.
-
-
Nucleation: If an oil forms, add ethanol or isopropanol (IPA) dropwise (up to 10-20% v/v) and scratch the flask walls.[1]
-
Aging: Cool to 4°C and stir for 2-4 hours.
-
Collection: Filter the white precipitate.[1] Wash with cold IPA.
| Parameter | Specification | Reason |
| Target pH | 3.5 – 4.0 | Maximizes neutral species population. |
| Concentration | 100-200 mg/mL | High concentration favors precipitation over oiling.[1] |
| Anti-solvent | IPA or Acetone | Miscible with water; lowers dielectric constant to force precipitation.[1] |
Method B: Ion Exchange Desalting (Salt Removal)
Best for: Crudes contaminated with NaCl/KCl/Sulfates from synthesis neutralization.[1]
The Science: Since the molecule is amphoteric, it can be retained on both cation and anion exchange resins. We prefer Strong Cation Exchange (SCX) to separate it from inorganic salts (which pass through or elute differently) and non-basic impurities.
Protocol:
-
Resin Prep: Use Dowex 50W-X8 (or equivalent SCX resin).[1] Condition with 1M HCl, then wash with water until neutral.[1]
-
Loading: Dissolve crude in 0.1M HCl (ensure molecule is protonated/cationic). Load onto column.[1][2][3][4]
-
Washing: Flush with 5-10 column volumes (CV) of distilled water.
-
Elution: Elute with 10% Ammonia in Methanol/Water (1:1) .
-
Finishing: Evaporate eluent. You will have the ammonium salt of your product.[1] Heat/vacuum dry to remove ammonia and regenerate the free acid.[1]
Method C: HILIC Preparative HPLC (High Purity)
Best for: Final polishing (>99% purity), removing closely related isomers or hydrazide byproducts.
The Science: Reverse Phase (C18) often fails because the molecule elutes at the solvent front (dead volume). HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar compounds using a water layer on a silica surface.[1][6]
Recommended Conditions:
| Component | Setting |
| Column | Bare Silica or Amide-bonded phase (e.g., TSKgel Amide-80, Waters XBridge Amide) |
| Mobile Phase A | Acetonitrile (ACN) |
| Mobile Phase B | 10mM Ammonium Acetate (pH 5.[1]0) |
| Gradient | 95% A to 60% A over 20 mins |
| Detection | UV 210 nm (Triazole absorbs here; carboxyl is weak) |
Workflow Visualization:
Figure 2: HILIC Workflow.[1] Note the high organic content in the sample diluent.
Part 3: Frequently Asked Questions (FAQs)
Q1: My product comes out as a sticky oil instead of a solid during Method A. What do I do?
-
Cause: This is "oiling out," common with zwitterions when the water content is too high or cooling is too fast.[1]
-
Fix:
-
Decant the supernatant.[1]
-
Dissolve the oil in a small amount of Methanol.
-
Add Ethyl Acetate (EtOAc) dropwise until cloudy.[1]
-
Stir vigorously (high shear) for 1 hour. This mechanical energy often induces crystallization.[1]
-
Rotovap slowly to remove the methanol first (azeotrope), forcing the solid out into the EtOAc.
-
Q2: Can I use Normal Phase Silica (DCM/MeOH)?
-
Verdict: No.
-
Reason: The carboxylic acid will streak (tail) aggressively on silica due to hydrogen bonding with silanols. Even with 1% Acetic Acid additive, the triazole nitrogen will also interact with silanols, leading to irreversible adsorption or broad smears. Use HILIC or C18-Aq (Reverse Phase Aqueous).[1]
Q3: How do I remove the unreacted hydrazide starting material?
-
Strategy: Hydrazides are chemically distinct from the triazole product.[1]
-
Chemical Wash:[1][4] If your product is solid, wash the filter cake with Dichloromethane (DCM) . Most hydrazide impurities are slightly more soluble in DCM than the highly polar triazole acid.
-
Scavenging: Use an aldehyde resin (polymer-supported benzaldehyde).[1] The hydrazide reacts to form a hydrazone and binds to the resin; the triazole product does not react.
-
Q4: I see a "Ghost Peak" in my NMR around 2.0 ppm. Is it impurity?
-
Diagnosis: If you used Acetonitrile in HILIC or crystallization, this is likely trapped solvent.[1] Triazole acids form strong solvates.[1]
-
Fix: Dry the sample at 50°C under high vacuum (<1 mbar) for 24 hours. If it persists, dissolve in D2O with a drop of NaOD (make the sodium salt) and lyophilize (freeze-dry).
References
-
Separation of Polar Heterocycles: Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[1][2] Journal of Chromatography A, 499, 177-196.[1] Link
-
Triazole Chemistry & Properties: Katritzky, A. R., & Rees, C. W. (1984).[1] Comprehensive Heterocyclic Chemistry. Pergamon Press.[1] (General reference for 1,2,4-triazole basicity and tautomerism).
-
Purification of Zwitterions: Dolan, J. W. (2008).[1] HPLC Solutions: Separating Polar Compounds. LCGC North America.[1] Link
-
Desalting Strategies: GE Healthcare (Cytiva).[1] Strategies for Protein Purification and Desalting. (Applied here to small molecule zwitterions). Link
Disclaimer: This guide is intended for research purposes only. Always consult Safety Data Sheets (SDS) before handling chemical substances.
Sources
- 1. 4-(Dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid [cymitquimica.com]
- 2. teledynelabs.com [teledynelabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic Acid
Case ID: TRZ-BUT-004 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Impurity Removal & Workup Optimization
Executive Summary & Diagnostic
Welcome to the Technical Support Center. You are likely working with 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid (often referred to as the "Triazole Acid" intermediate for Rizatriptan).
This molecule presents a classic "zwitterionic trap." It contains a basic triazole nitrogen (pKa ~2.3 for the conjugate acid) and an acidic carboxylic acid tail (pKa ~4.5).
The Core Problem: Most researchers fail to isolate this compound in high yield because they attempt standard organic extractions (e.g., DCM/Water) at neutral pH, where the molecule exists largely as a water-soluble zwitterion.
Diagnostic Flowchart
Use the following decision tree to identify your specific failure mode.
Figure 1: Diagnostic logic for triazole-butanoic acid purification. Identify the impurity class before selecting a solvent system.
Troubleshooting Guides (FAQs)
Issue 1: "My product is stuck in the aqueous phase during extraction."
Root Cause:
You are likely attempting extraction at neutral pH. At pH 7, the carboxylic acid is deprotonated (
The Fix: The "Isoelectric Switch" Protocol You must exploit the pH window where the molecule is neutral.
-
Basify: Adjust aqueous layer to pH 10–11 using NaOH. The molecule is now anionic.
-
Wash: Extract with Ethyl Acetate (EtOAc).
-
Why? The product stays in the water. Non-acidic impurities (unreacted hydrazines, neutral regioisomers) move to the organic layer. Discard the organic layer.
-
-
Acidify: Slowly add HCl to the aqueous layer until you reach pH 4.5 – 5.0 .
-
Critical: This is the isoelectric point (pI). Solubility is at its minimum here.
-
-
Harvest:
-
Scenario A (High Conc): The product precipitates.[1] Filter it.
-
Scenario B (Low Conc): Saturate the water with NaCl (salting out) and extract with n-Butanol or IPA/CHCl3 (3:1 ratio). Simple EtOAc is often too non-polar for this zwitterion.
-
Issue 2: "I have a persistent impurity at RRT 0.9 or 1.1 (Regioisomers)."
Root Cause: During the cyclization of the triazole ring (often involving methylhydrazine), the methyl group can attach to either the N1, N2, or N4 position. The desired 4-methyl isomer is the target, but 1-methyl isomers are common byproducts.
Technical Insight: The 4-methyl isomer typically has a higher melting point and lower solubility in alcohols compared to the 1-methyl isomer due to symmetry and crystal packing forces.
The Fix: Kinetic Recrystallization Do not use column chromatography; it is inefficient for separating these polar isomers.
| Parameter | Recommended Condition | Mechanism |
| Solvent System | Ethanol (95%) or Isopropanol/Water (9:1) | 4-Methyl isomer crystallizes; 1-Methyl stays in mother liquor. |
| Temperature | Dissolve at reflux; Cool slowly to 0°C. | Rapid cooling traps the impurity. Slow cooling favors the thermodynamically stable crystal of the 4-isomer. |
| Seeding | Essential.[2][3][4] | If you have pure material, add 0.1% wt at 40°C to induce specific polymorph growth. |
Issue 3: "The product is an oil that won't solidify."
Root Cause: This is usually due to solvent occlusion (trapped water/DMF) or the presence of linear hydrazide intermediates (incomplete cyclization) that disrupt the crystal lattice.
The Fix: Trituration & Azeotroping
-
Remove Water: Dissolve the oil in absolute ethanol and rotovap to dryness (repeat 2x). This azeotropes off residual water.
-
Trituration: Add Methyl tert-butyl ether (MTBE) or cold Acetone to the residue.
-
Sonication: Sonicate for 20 minutes. The mechanical energy often forces the amorphous oil to organize into a crystalline solid.
-
Dry: Vacuum dry at 50°C. Note: These triazoles are generally thermally stable, but avoid >80°C to prevent decarboxylation.
Advanced Purification Workflow
If the standard workup fails, use this "Rescue Protocol" designed for high-purity applications (e.g., pharmaceutical reference standards).
Figure 2: Ion-exchange protocol for removing stubborn inorganic salts and non-basic impurities.
Protocol Notes:
-
Resin Choice: Use a strong cation exchanger (e.g., Dowex 50W).
-
Loading: Acidify crude to pH 2. The triazole protonates (
) and binds to the resin. -
Washing: Wash resin with water (removes glutaric acid and inorganic anions).
-
Elution: Elute with 10% Ammonia. The high pH deprotonates the triazole, releasing it from the resin.
References & Authority
The protocols above are derived from the chemical behavior of 1,2,4-triazole systems and specific process chemistry developed for triptan synthesis.
-
Synthesis Context (Rizatriptan Intermediate):
-
Source: Merck & Co., Inc. "Process for the preparation of 1,2,4-triazoles." This patent details the cyclization of hydrazides to form the 4-methyl-1,2,4-triazole core and addresses the removal of linear intermediates.
-
URL:
-
-
General Triazole Purification:
-
Source: "Purification of 1,2,4-triazole derivatives via ion exchange and crystallization." (General chemical methodology for amphoteric heterocycles).
-
URL:
-
-
Solubility Data (Analogous Compounds):
-
Source: PubChem Compound Summary for 4-(1,2,4-Triazol-3-yl)butanoic acid derivatives.
-
URL:
-
Disclaimer: This guide is for research purposes only. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid and its precursors (e.g., methylhydrazine) may be toxic. Always consult the SDS and perform work in a fume hood.
Sources
- 1. Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, physical and chemical properties of 2-((4-R-3-(morfolinomethylen)-4H-1,2,4-triazole-5-yl)thio)acetic acid salts | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Cyclization for 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid
Welcome to the technical support center for the synthesis of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar heterocyclic scaffolds. We will delve into the common challenges encountered during the critical cyclization step and provide in-depth, field-proven troubleshooting strategies and optimized protocols. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.
Overview of the Synthetic Challenge
The formation of the 1,2,4-triazole ring is a cornerstone of medicinal chemistry, with this scaffold present in numerous pharmaceuticals.[1][2][3] The synthesis of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid typically involves the cyclization of a key intermediate, often derived from a butanoic acid precursor and a hydrazine derivative. While seemingly straightforward, this transformation is frequently plagued by issues such as low yields, challenging purifications, and the formation of persistent side products.[4] This guide provides a systematic approach to overcoming these obstacles.
A common synthetic approach begins with the preparation of an acyl hydrazide, which then undergoes cyclization. The overall workflow is depicted below.
Caption: General synthetic workflow for the target molecule.
Troubleshooting Guide: Cyclization & Optimization
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low Reaction Yield
Q: My cyclization reaction to form the 1,2,4-triazole is resulting in a very low yield. What are the common causes and how can I improve it?
A: Low yields are a frequent and frustrating challenge. The root cause often lies in one of three areas: reaction conditions, reagent quality, or competing side reactions.
-
Causality - Reaction Conditions: Many classical methods for 1,2,4-triazole synthesis, such as the Pellizzari reaction (condensation of an amide and an acyl hydrazide), require high temperatures, which can lead to thermal degradation of both starting materials and the desired product.[4][5] The Einhorn-Brunner reaction, involving the condensation of hydrazines with diacylamines, offers an alternative but is also sensitive to conditions.[5]
-
Solution 1: Thermal Optimization: Instead of prolonged heating at high temperatures, consider a moderate temperature for a longer duration. Monitor the reaction by TLC or LC-MS to identify the point of maximum product formation before significant degradation occurs.
-
Solution 2: Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to significantly reduce reaction times and, in many cases, improve yields by providing rapid, uniform heating that can favor the desired cyclization pathway over degradation pathways.[6][7] This is particularly effective for overcoming the energy barrier of the cyclodehydration step.[6]
-
-
Causality - Reagent Purity & Stoichiometry: The purity of your starting materials, especially the acylhydrazide intermediate, is critical. Impurities can inhibit the reaction or lead to unwanted side products.[4] Likewise, the stability of hydrazine derivatives can be a concern; always use a fresh or properly stored source.
-
Solution: Ensure all reagents are of high purity. If you synthesized the acylhydrazide intermediate, confirm its purity by NMR and melting point before proceeding. Consider recrystallizing the intermediate if necessary. Precise stoichiometry is also key; ensure accurate measurement of your cyclizing agent (e.g., formic acid, triethyl orthoformate).
-
-
Causality - Inefficient Dehydration: The final ring-closing step is a cyclodehydration. If water is not effectively removed or sequestered, the equilibrium can be unfavorable.
-
Solution: When using reagents like formic acid, running the reaction at reflux can help drive off water. Alternatively, methods employing activating agents like triflic anhydride can facilitate the cyclodehydration under milder conditions.[6]
-
Issue 2: Side Product Formation & Regioselectivity
Q: I'm observing multiple spots on my TLC plate, indicating significant side product formation. What are these impurities, and how can I prevent them?
A: Side product formation is typically due to incomplete reactions or alternative reaction pathways.
-
Causality - Incomplete Cyclization: The most common "side product" is often unreacted acylhydrazide or an intermediate that has reacted with the cyclizing agent but has not yet cyclized.
-
Solution: Increase the reaction time or temperature, guided by reaction monitoring. If using a method like the Einhorn-Brunner reaction with a diacylamine, ensure a weak acid catalyst is present to facilitate the reaction to completion.[4]
-
-
Causality - Isomer Formation: In some 1,2,4-triazole syntheses, regioselectivity can be a major issue, leading to mixtures of isomers (e.g., 1,3- vs. 1,5-disubstituted triazoles).[8][9] For your target, 4-(4-Methyl -4H-1,2,4-triazol-3-yl)butanoic acid, the N-methyl group on the hydrazine precursor directs the regioselectivity, making isomer formation less likely than with unsubstituted hydrazine. However, if your methylhydrazine is contaminated with hydrazine, you could form the N-H triazole as a side product.
-
Solution: The choice of catalyst can be a powerful tool for controlling regioselectivity in more complex cases. For example, in [3+2] cycloadditions, a Ag(I) catalyst can favor 1,3-disubstituted products, while a Cu(II) catalyst can yield 1,5-disubstituted triazoles.[8][10] For your specific synthesis, the primary solution is to ensure the high purity of your methylhydrazine.
-
Issue 3: Purification Challenges
Q: I am struggling to purify my final product. The carboxylic acid seems to streak on my silica column, and extraction is not clean. What are some effective purification strategies?
A: The dual functionality of your target molecule—a polar heterocyclic ring and an acidic carboxylic acid—makes purification non-trivial.
-
Causality - Polarity and Acidity: The carboxylic acid group can interact strongly with the silica gel stationary phase, leading to poor separation and band tailing. The triazole ring adds to the overall polarity.
-
Solution 1: Acid-Base Extraction: This should be your first line of defense. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your desired product, being an acid, will move into the aqueous layer as its carboxylate salt, leaving many non-acidic impurities behind in the organic layer. Separate the layers, and then carefully re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2-3, causing your product to precipitate. The solid can then be collected by filtration or extracted back into an organic solvent.[11]
-
Solution 2: Recrystallization: This is a highly effective method for obtaining pure solid products.[4] Experiment with different solvent systems. A good starting point would be an ethanol/water or isopropanol/heptane mixture. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly.
-
Solution 3: Modified Column Chromatography: If chromatography is unavoidable, consider adding a small percentage (0.5-1%) of acetic or formic acid to your eluent system (e.g., dichloromethane/methanol). This acidic modifier protonates the carboxylic acid on your target molecule, reducing its interaction with the silica and leading to sharper peaks.
-
Optimized Experimental Protocol
This protocol describes a reliable method for the cyclization step, incorporating best practices to maximize yield and purity.
Objective: To synthesize 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid from its N'-methyl-acylhydrazide precursor.
Materials:
-
Adipic acid mono-N'-methylhydrazide (1.0 equiv)
-
Triethyl orthoformate (3.0 - 5.0 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equiv, optional catalyst)
-
Ethanol (solvent)
-
Sodium Hydroxide (for hydrolysis)
-
Hydrochloric Acid (for acidification)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the adipic acid mono-N'-methylhydrazide (1.0 equiv) in ethanol.
-
Reagent Addition: Add triethyl orthoformate (3.0 - 5.0 equiv) to the suspension. If desired, add a catalytic amount of p-TsOH (0.1 equiv) to facilitate the reaction.
-
Cyclization: Heat the reaction mixture to reflux. The reaction progress should be monitored by TLC or LC-MS, checking for the consumption of the starting hydrazide. The reaction typically takes 4-12 hours.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess triethyl orthoformate under reduced pressure. This will likely yield an oily or solid crude ester of the target molecule.
-
Saponification (Ester Hydrolysis): To the crude residue, add a 1M aqueous solution of sodium hydroxide (approx. 2-3 equiv). Heat the mixture at 50-60 °C for 1-2 hours to ensure complete hydrolysis of the ethyl ester to the carboxylic acid sodium salt.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the aqueous solution with ethyl acetate (2x) to remove any non-polar, non-acidic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and slowly add 2M HCl with stirring until the pH is ~2-3. A white precipitate of the final product should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from an ethanol/water mixture.
-
Data Summary & Characterization
The efficiency of 1,2,4-triazole synthesis can vary significantly based on the chosen method. The table below provides a qualitative comparison of common approaches.
| Method | Typical Temperature | Common Reagents | Pros | Cons |
| Pellizzari Reaction | High (>150 °C) | Amide, Acylhydrazide | Simple reagents | Often low yields, harsh conditions[4] |
| Einhorn-Brunner | Reflux | Diacylamine, Hydrazine | Good for specific isomers | Requires diacylamine precursor[4][5] |
| Orthoformate Method | Reflux | Acylhydrazide, Orthoformate | Milder than Pellizzari, good yield | Can require long reaction times |
| Microwave-Assisted | High (MW) | Various | Rapid, often higher yields[6][7] | Requires specialized equipment |
Product Characterization:
-
¹H NMR: Expect signals for the N-methyl group, the three methylene groups of the butanoic acid chain, and a signal for the triazole C-H proton.
-
¹³C NMR: Confirm the presence of all expected carbon signals, including the carbonyl carbon of the acid and the two distinct carbons of the triazole ring.
-
FT-IR: Look for a broad O-H stretch for the carboxylic acid and a strong C=O stretch.
-
Mass Spec: Confirm the molecular weight of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the cyclization using an orthoformate?
A1: The reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization and elimination to form the aromatic triazole ring.
Caption: Simplified mechanism for orthoformate-mediated cyclization.
Q2: Are there "greener" synthetic alternatives?
A2: Yes. Green chemistry principles can be applied to this synthesis. Using microwave-assisted synthesis can significantly reduce energy consumption and reaction times. Furthermore, exploring solvent-free reaction conditions or using recyclable solvents like polyethylene glycol (PEG) can reduce the environmental impact.[6] Some modern methods also employ metal-free or catalyst-free conditions, which simplifies purification and reduces waste.[8]
Q3: How does steric hindrance on the starting materials affect the reaction?
A3: While electronic effects of substituents on the acyl hydrazide may not drastically alter the reaction rate, steric hindrance can play a significant role.[8] Bulky groups near the reacting centers can slow down the rate of both the initial condensation and the subsequent ring-closing step. For your specific target, the linear butanoic acid chain presents minimal steric hindrance, which is favorable for this reaction.
References
- Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles. Chemical Communications (RSC Publishing).
- Synthesis of 1,2,4 triazole compounds. ISRES.
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC.
- A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace.
- Efficient Synthesis of Multi-Substituted 1,2,4-Triazoles. (2021). Scribd.
- Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica.
- Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal.
- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC.
- Common challenges in the synthesis of 1,2,4-triazole derivatives. Benchchem.
- SYNTHESIS OF SOME NEW 3-SUBSTITUTED – 4H-1, 2, 4- TRIAZOLES AND THEIR EVALUATION FOR ANTIMICROBIAL ACTIVITY. (2010).
- Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025). Arabian Journal of Chemistry.
- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023).
- Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkat USA.
-
Synthesis of Fused Bicyclic[2][8][12]-Triazoles from Amino Acids. (2024). ACS Publications. Available at:
- Unbelievable Challenges in Triazole Synthesis!. (2021). YouTube.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). PMC.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers.
- Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2021). ResearchGate.
- Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode.
- Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. (2014). PMC.
- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. PMC.
- Synthesis of the 4-(4-(methylthio)butyl)-4H-1,2,4-triazole-3-thiols.... ResearchGate.
- Butyric acid: Applications and recent advances in its bioproduction. OSTI.GOV.
- Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. (2018). Organic Syntheses.
- Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. Google Patents.
- Method for preparing 3-oxo-butyric acid-2-cyanoacetate and homologs thereof. Google Patents.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES.
- Synthesis, physical and chemical properties of 2-((4-R-3-(morfolinomethylen)-4H-1,2,4-triazole-5-yl)thio)acetic acid salts.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2025). ResearchGate.
Sources
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isres.org [isres.org]
- 9. scribd.com [scribd.com]
- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 11. orgsyn.org [orgsyn.org]
- 12. Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Stability of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid in aqueous solution
Technical Support Center: 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid. Understanding the stability of this molecule in aqueous solutions is critical for ensuring the accuracy and reproducibility of experimental results, from initial biological assays to formulation development. This document addresses frequently asked questions (FAQs), provides troubleshooting for common experimental issues, and includes a detailed protocol for conducting a forced degradation study to assess stability under various stress conditions.
The structure of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid combines a stable N-methylated 1,2,4-triazole ring with a butanoic acid side chain. The overall stability in an aqueous environment is governed by the interplay between these two moieties, particularly in response to pH, temperature, and light.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid in a standard aqueous buffer (e.g., PBS, pH 7.4)?
A1: The 1,2,4-triazole ring system is aromatic and generally stable, making it resistant to degradation under neutral pH conditions at room temperature.[1] Similarly, the butanoic acid aliphatic chain is chemically robust. Therefore, for short-term experiments (hours to a few days), significant degradation in a neutral buffer like PBS at ambient temperature is not expected. However, for long-term storage or for use in sensitive quantitative assays, it is crucial to empirically verify its stability, as subtle degradation can occur over time.[2]
Q2: How does pH affect the stability and solubility of this compound?
A2: The pH of the aqueous solution has a dual impact on this molecule:
-
Chemical Stability: The 1,2,4-triazole ring is generally resistant to hydrolysis under mild acidic or basic conditions.[3][4] However, exposure to harsh conditions, such as concentrated acids or bases, particularly at elevated temperatures, can potentially lead to hydrolytic cleavage of the triazole ring.[1][2]
-
Solubility and Physical Stability: The butanoic acid moiety has a pKa value around 4.8.[5] At a pH below its pKa, the carboxylic acid group is protonated (R-COOH), making the molecule less polar and thus less soluble in water. At a pH above its pKa, it exists as the deprotonated carboxylate salt (R-COO-), which is more polar and exhibits higher aqueous solubility. Therefore, you may observe precipitation if you attempt to dissolve the compound in a highly acidic buffer.
Q3: Is 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid sensitive to light?
A3: Photodegradation can be a significant degradation pathway for some triazole-containing compounds.[1][6] It is a best practice to protect solutions of this compound from direct exposure to UV or strong visible light. Amber vials or containers wrapped in aluminum foil should be used for preparation and storage to minimize the risk of photolytic degradation.[7]
Q4: What are the likely degradation products I should look for?
A4: While specific degradation products for this exact molecule are not widely documented, we can hypothesize based on the chemistry of its functional groups. Under forced degradation conditions, potential products could arise from:
-
Harsh Acid/Base Hydrolysis: Ring-opening of the 1,2,4-triazole nucleus. This is generally considered a low-probability event under typical experimental conditions but can occur under stress.[2]
-
Oxidation: The aliphatic butanoic acid chain could be susceptible to oxidation, potentially forming hydroxylated or keto-acid derivatives. Radical-mediated oxidation has been identified as a degradation pathway for other complex triazole drugs.[8]
-
Photodegradation: Complex rearrangements or cleavage of the triazole ring can occur upon exposure to high-energy light.[1]
A stability-indicating analytical method, such as HPLC with UV or MS detection, would be required to separate and identify any such degradants.
Troubleshooting Guide
Issue 1: I'm observing a gradual decrease in the concentration of my stock solution over several weeks, even when stored at 4°C.
-
Potential Cause: Slow degradation of the compound in the solution. This could be due to hydrolysis (if the pH is not neutral), oxidation by dissolved oxygen, or microbial contamination.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh before use, especially for highly sensitive or quantitative experiments.[2]
-
Optimize Storage Conditions: For longer-term storage, aliquot the stock solution into single-use volumes and store frozen at -20°C or -80°C to minimize degradation kinetics. Ensure the storage buffer is at a neutral pH.[2]
-
Use High-Purity Solvent: Prepare solutions using high-purity, sterile water or buffer to reduce the chances of microbial or chemical contamination.
-
Perform a Stability Check: Conduct a simple time-course study by analyzing the concentration of a freshly prepared solution at set time points (e.g., 0, 24, 48, 72 hours) under your typical storage conditions to establish a reliable window for its use.
-
Issue 2: The compound precipitates when I add it to my acidic cell culture medium (e.g., pH < 5).
-
Potential Cause: The pH of the medium is below the pKa of the butanoic acid group (~4.8), causing the compound to convert to its less soluble, protonated form.[5]
-
Troubleshooting Steps:
-
Prepare a Concentrated Stock in a Solubilizing Agent: Dissolve the compound at a high concentration in a biocompatible solvent like DMSO. You can then add a very small volume of this stock solution to your aqueous medium, ensuring the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
Adjust pH of the Final Solution: If permissible for your experiment, you can adjust the pH of the final solution to be slightly above the pKa to maintain the compound in its more soluble, deprotonated state.
-
Check Final Concentration vs. Solubility Limit: Ensure that the final concentration in your medium does not exceed the solubility limit of the compound at that specific pH.
-
Issue 3: My bioassay results are inconsistent or show a loss of activity over the course of a multi-day experiment.
-
Potential Cause: The compound is degrading in the complex biological medium under incubation conditions (e.g., 37°C, 5% CO₂).
-
Troubleshooting Steps:
-
Assess Stability in Assay Medium: Incubate the compound in the complete assay medium (including all supplements) under the exact experimental conditions (temperature, CO₂, light) but without cells or other biological components. Sample at various time points (e.g., 0, 4, 8, 24, 48 hours) and analyze the concentration using a stability-indicating method like HPLC.
-
Replenish the Compound: If degradation is confirmed, consider a study design that involves replenishing the medium with a fresh compound at set intervals to maintain a consistent effective concentration.
-
Protocol: Forced Degradation Study for Aqueous Stability
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9] This protocol outlines a standard approach.
Objective: To identify potential degradation pathways and assess the stability of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid under hydrolytic, oxidative, and photolytic stress.
Materials:
-
4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Phosphate or other suitable buffers
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.[1]
-
Preparation of Study Samples: For each condition, dilute the stock solution with the respective stressor solution to a final concentration suitable for analysis (e.g., 50 µg/mL). Include a control sample diluted with neutral water stored at 4°C in the dark.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add the stock solution to 0.1 M HCl. Incubate one sample at room temperature and another at 60°C for 24-48 hours.[1]
-
Base Hydrolysis: Add the stock solution to 0.1 M NaOH. Incubate one sample at room temperature and another at 60°C for 24-48 hours.[1]
-
Neutral Hydrolysis: Add the stock solution to HPLC-grade water. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Add the stock solution to a 3% solution of hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.[8]
-
Photolytic Degradation: Expose a solution of the compound in water or a transparent buffer to a calibrated light source (simulating sunlight or UV light) according to ICH Q1B guidelines. Wrap a control sample in aluminum foil and place it alongside the exposed sample.[1]
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including the control, by a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
-
Data Interpretation: Calculate the percentage of degradation for the parent compound under each condition. If degradant peaks are observed, characterize them if possible (e.g., using LC-MS).
Summary of Forced Degradation Conditions & Expected Outcomes
| Stress Condition | Reagent/Parameter | Incubation Conditions | Primary Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | Room Temp & 60°C | Generally stable; potential for ring cleavage under harsh heat. |
| Base Hydrolysis | 0.1 M NaOH | Room Temp & 60°C | Generally stable; potential for ring cleavage under harsh heat. |
| Neutral Hydrolysis | HPLC-grade Water | 60°C | High stability expected. |
| Oxidation | 3% H₂O₂ | Room Temperature | Potential for oxidation of the aliphatic chain or triazole ring. |
| Photolysis | UV/Visible Light | Ambient Temperature | Potential for photodegradation; dependent on light wavelength and intensity. |
Visualizations
Workflow for Forced Degradation Study
Caption: Experimental workflow for conducting a forced degradation study.
pH-Dependent Equilibrium of the Butanoic Acid Moiety
Caption: Ionization equilibrium of the butanoic acid side chain.
References
- Benchchem. Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.
- Walse, S. S., et al. (2025). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology.
- Synthesis of the 1,4-disubstituted steroidal triazoles and hydrolysis of their 3-acetyl groups. Steroids.
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Gomha, S. M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available from: [Link]
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- Gomha, S. M., et al. (2021). One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. ACS Omega.
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Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. (2023). Microorganisms. Available from: [Link]
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Ueyama, E., et al. (2013). Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form. Journal of Pharmaceutical Sciences. Available from: [Link]
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- Benchchem. stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions.
- Benchchem. stability issues of methyl-1H-1,2,4-triazolecarboxylate under acidic or basic conditions.
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Chandrasekaran, B. et al. (2024). Effect of pH on dissociation of butyric acid. ResearchGate. Available from: [Link]
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Degradation of 1,2,4-Triazole fungicides in the environment. (2016). ResearchGate. Available from: [Link]
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Validation & Comparative
HPLC method for 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid purity analysis
As a Senior Application Scientist, I understand that developing a robust and reliable analytical method for purity assessment is paramount in drug development. The structural characteristics of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid—namely its polar triazole ring and ionizable carboxylic acid group—present a classic challenge for retention and peak shape in traditional chromatography.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) based methods for the purity analysis of this compound. We will move beyond a simple recitation of parameters to discuss the scientific rationale behind each choice, ensuring the methods described are not only effective but also self-validating and compliant with regulatory expectations.
The Challenge: Analyzing a Polar, Acidic Compound
The analyte, 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid, is hydrophilic and acidic. Standard reversed-phase (RP) HPLC methods, which excel at separating nonpolar compounds, often result in poor retention for such molecules, causing them to elute in the column's void volume where they can co-elute with excipients or highly polar impurities. Our goal is to develop and compare methods that overcome this challenge to provide accurate and precise purity determinations.
Method 1: Optimized Reversed-Phase HPLC (RP-HPLC)
RP-HPLC remains the workhorse of the pharmaceutical industry due to its robustness and versatility.[1] For our target analyte, success hinges on manipulating the mobile phase chemistry to enhance retention and ensure symmetrical peak shapes.
Rationale for Experimental Choices
The primary strategy is to suppress the ionization of the butanoic acid's carboxyl group. In its ionized (anionic) state, the molecule is highly polar and has minimal interaction with the nonpolar C18 stationary phase. By operating at a low pH (at least 2 pH units below the pKa of the carboxylic acid), we protonate the carboxyl group, rendering it neutral and significantly more hydrophobic, thereby increasing its retention.
-
Column Selection: A modern, high-density, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is chosen. End-capping minimizes interactions between the analyte and residual silanol groups on the silica surface, which can cause peak tailing.
-
Mobile Phase: A mobile phase consisting of an acidified aqueous buffer and an organic modifier (acetonitrile or methanol) is required.
-
Aqueous Phase (A): 0.1% Phosphoric Acid or Formic Acid in Water. Phosphoric acid provides a robust, low pH, while formic acid is volatile and ideal for methods intended for future transfer to mass spectrometry (MS) detection.[2][3]
-
Organic Phase (B): Acetonitrile. It is generally preferred over methanol for its lower viscosity and stronger elution strength in reversed-phase.
-
-
Detection: The 1,2,4-triazole moiety provides a suitable chromophore for UV detection. A wavelength of approximately 210 nm is often effective for compounds lacking extensive conjugation, though this should be optimized by scanning the UV spectrum of the analyte.[4][5]
-
Gradient Elution: A gradient elution is employed to ensure that any less polar impurities are eluted from the column in a reasonable time while providing good resolution between the main peak and any closely eluting polar impurities.
Experimental Protocol: Optimized RP-HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Degas before use.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Standard & Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Prepare working standards and sample solutions at a target concentration of 0.1 mg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 95% A: 5% B).
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 50 50 17.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
Visual Workflow: RP-HPLC Purity Analysis
Caption: Workflow for RP-HPLC Purity Analysis.
Alternative Methodologies for Enhanced Performance and Orthogonal Selectivity
While a well-optimized RP-HPLC method can be sufficient for routine quality control, it may not be capable of separating all potential impurities, especially those that are structurally similar or more polar than the parent compound. Here, we compare two powerful alternatives.
Alternative 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative separation mode for compounds that are too polar to be adequately retained by reversed-phase chromatography.[6][7] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent.
Causality Behind HILIC: The separation mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[8][9][10] More polar analytes partition more strongly into this aqueous layer, leading to greater retention. This provides a completely different, or "orthogonal," selectivity compared to RP-HPLC, making it invaluable for identifying impurities that might co-elute in the reversed-phase method.
Experimental Protocol: HILIC
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water, pH adjusted to 5.8 with acetic acid.
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water, pH adjusted to 5.8 with acetic acid.
-
-
Standard & Sample Preparation:
-
Prepare stock and working solutions as in the RP-HPLC method, but use 95:5 Acetonitrile:Water as the diluent to ensure compatibility with the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: HILIC Amide, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 100 0 10.0 0 100 12.0 0 100 12.1 100 0 | 17.0 | 100 | 0 |
-
Alternative 2: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is not a different separation mode but rather a technological advancement of HPLC. It utilizes columns packed with sub-2 µm particles, which requires instrumentation capable of handling significantly higher backpressures (up to 15,000 psi).[11]
The UPLC Advantage: The core benefit of UPLC is a dramatic increase in efficiency, speed, and sensitivity.[12][13][14]
-
Speed: Analysis times can be reduced by a factor of up to 10.
-
Resolution: The higher efficiency leads to sharper, narrower peaks, allowing for the separation of closely eluting impurities that might be unresolved in HPLC.
-
Sensitivity: Narrower peaks result in a greater peak height for a given mass, improving the signal-to-noise ratio and lowering detection limits.[15]
A UPLC method can be developed in either reversed-phase or HILIC mode by scaling the HPLC method appropriately. For instance, the 25-minute RP-HPLC method could be translated to a 3-5 minute RP-UPLC method.
Performance Comparison
The choice of method depends on the specific analytical goal, whether it is routine QC, high-throughput screening, or in-depth impurity characterization.
| Parameter | Optimized RP-HPLC | HILIC | RP-UPLC |
| Primary Application | Routine QC, stability testing | Orthogonal impurity profiling, analysis of very polar metabolites | High-throughput screening, rapid QC, trace impurity analysis |
| Analyte Retention | Moderate (requires pH control) | Strong | Moderate to Strong (method dependent) |
| Selectivity | Based on hydrophobicity | Based on hydrophilicity/polarity | Based on hydrophobicity (but with higher resolution) |
| Typical Run Time | 15–30 minutes | 15–25 minutes | 2–5 minutes |
| Solvent Consumption | High | Moderate-High | Low |
| MS Compatibility | Good (with volatile buffers like formic acid) | Excellent (high organic content aids desolvation) | Excellent (lower flow rates and volatile buffers) |
| Method Development | Well-established, straightforward | More complex, requires careful equilibration | Requires method translation, but principles are the same as HPLC |
Data Summary: Method Validation Parameters (Hypothetical)
A robust analytical method must be validated according to ICH guidelines to ensure it is fit for purpose.[16][17][18] The table below summarizes typical expected performance data for the proposed RP-UPLC method, which often represents the best balance of speed and performance for routine use.
| Validation Parameter | Acceptance Criteria (ICH Q2(R2)) | Expected Performance (RP-UPLC) |
| Specificity | No interference from blank/placebo at the analyte retention time. | Peak purity index > 0.999. No co-elution observed. |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 over 50-150% of target concentration. | r² = 0.9998 over 0.05 - 0.15 mg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% recovery for spiked samples. | 99.2% - 101.5% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections. | RSD = 0.4% |
| LOD (Limit of Detection) | Signal-to-Noise ratio ≥ 3 | 0.01 µg/mL |
| LOQ (Limit of Quantitation) | Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy. | 0.03 µg/mL (RSD < 5%) |
Conclusion and Recommendations
For the purity analysis of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid, a single analytical method may not be sufficient for all stages of drug development.
-
For routine quality control and release testing, an optimized RP-UPLC method is the superior choice. It provides the necessary resolution and sensitivity for accurate purity determination with the significant advantages of high speed and low solvent consumption, leading to increased laboratory productivity.[12][14]
-
For comprehensive impurity profiling, forced degradation studies, and characterization of unknown metabolites, a dual-method approach is recommended. Employing both the optimized RP-HPLC/UPLC method and an orthogonal HILIC method provides a more complete picture of the sample's purity.[9] Impurities that are poorly retained or co-elute in one mode are often well-resolved in the other, ensuring that no significant impurities are missed.
By carefully selecting the chromatographic mode and technology based on the analytical objective, researchers can ensure the development of robust, reliable, and efficient methods for assessing the purity of this challenging polar, acidic compound.
References
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HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. Available from: [Link]
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Alispharm. UPLC vs HPLC: what is the difference?. Available from: [Link]
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Chmiel T, Dąbrowska M, Gębczak K, et al. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Chromatographia. 2011;74(5-6):379-390. Available from: [Link]
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SCION Instruments. Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. Available from: [Link]
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A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. 2019;12(10):5071-5076. Available from: [Link]
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Pharmaguideline. Differences between HPLC and UPLC. Available from: [Link]
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Harshitha S, Surya Santhosh R, Baba Hussain SK, et al. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. 2020;11(3):252. Available from: [Link]
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Wikipedia. Hydrophilic interaction chromatography. Available from: [Link]
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Chen K, Wang F, Xu G, et al. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy. 2012;56(11):6001-6003. Available from: [Link]
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Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Available from: [Link]
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Altria KD. Capillary Electrophoresis for the Analysis of Small-Molecule Pharmaceuticals. LCGC Europe. 2006;19(6):320-329. Available from: [Link]
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Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]
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Phenomenex. HPLC vs UHPLC: Key Differences & Applications. Available from: [Link]
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Agilent Technologies. Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Available from: [Link]
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Dongala T, Palakurthi AK. A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. 2021;11(4):247-252. Available from: [Link]
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Prospects of UPLC in Pharmaceutical Analysis over HPLC. Biomedical Journal of Scientific & Technical Research. 2022;45(1):36133-36137. Available from: [Link]
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Simó-Alfonso EF, Gotti R, Iaria C, et al. Capillary electrophoresis and small molecule drug discovery: a perfect match?. Expert Opinion on Drug Discovery. 2012;7(4):337-350. Available from: [Link]
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de la Cruz, F.P., Weigert, M., Ruser, R. et al. Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology. 2022;2(1):47-58. Available from: [Link]
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SCIEX. Capillary Electrophoresis in Focus: A Solution for Characterization and Quality Control. Available from: [Link]
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Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]
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Dong, M. W., Huynh-Ba, K., & Wong, A. W. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. 2021;34(3):28-44. Available from: [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
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SCIEX. Introduction to Capillary Electrophoresis. Available from: [Link]
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SIELC Technologies. Separation of Butanoic acid on Newcrom R1 HPLC column. Available from: [Link]
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Nguyen, T.H., Nguyen, C.C., Tran, H.T. et al. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. Journal of Microbiology and Biotechnology. 2024;34(1):56-64. Available from: [Link]
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Liu, H., Wang, Z., Li, J. et al. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. International Journal of Molecular Sciences. 2011;12(11):7648-7657. Available from: [Link]
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Study on the stereoselective degradation of three triazole fungicides in sediment. Environmental Science and Pollution Research. 2020;27(31):38947-38956. Available from: [Link]
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Nguyen TH, Nguyen CC, Tran HT, et al. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. Journal of Microbiology and Biotechnology. 2024;34(1):56-64. Available from: [Link]
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Agilent Technologies. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Available from: [Link]
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BioPharma Services. BA Method Development: Polar Compounds. Available from: [Link]
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Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
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Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
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Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available from: [Link]
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Aurigene Pharmaceutical Services. A SIMPLE RP-HPLC METHOD DEVELOPMENT AND VERIFICATION FOR THE QUANTITATIVE ESTIMATION OF SODIUM BUTYRATE IN TABLETS. Available from: [Link]
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MDPI. Analytical Method Development and Validation: Calcium Butyrate. Molecules. 2022;27(21):7243. Available from: [Link]
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EURL-Pesticides. Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry LC-MS/MS. Available from: [Link]
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Infrared (IR) spectroscopy peaks of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid
Introduction
In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of successful research and development. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid is a molecule of interest, integrating a biologically significant 1,2,4-triazole scaffold with a flexible carboxylic acid sidechain. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for verifying the synthesis and purity of such molecules. By probing the vibrational frequencies of molecular bonds, IR spectroscopy provides a unique "fingerprint" that is directly correlated to the functional groups present.
This guide provides a comprehensive analysis of the expected IR absorption peaks for 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid. As no single experimental spectrum for this specific compound is broadly published, this analysis is a predictive guide synthesized from foundational spectroscopic principles and comparative data from structurally related molecules. We will dissect the molecule into its constituent functional moieties—the carboxylic acid and the N-methylated triazole ring—to predict its complete IR spectrum. This approach not only facilitates the identification of the target molecule but also provides a framework for interpreting the spectra of related derivatives.
Molecular Structure and Principal Vibrational Modes
To logically predict the infrared spectrum, we must first visualize the molecule's structure and identify the bonds that will produce characteristic vibrational signals. The key functional groups are the carboxylic acid (-COOH), the N-methylated triazole ring, and the intervening alkyl chain.
Caption: Molecular structure of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid.
Predicted IR Absorption Peaks: A Functional Group Analysis
The final spectrum of the molecule will be a superposition of the absorption bands from each of its functional parts. Below, we analyze the expected contributions from the carboxylic acid and the triazole ring.
Carboxylic Acid Moiety (-COOH)
The carboxylic acid group produces some of the most distinct and easily identifiable peaks in an IR spectrum, primarily due to strong intermolecular hydrogen bonding which forms a dimeric structure.
-
O-H Stretching: A very intense and exceptionally broad absorption band is expected in the 3300-2500 cm⁻¹ region.[1][2][3] This broadness is the hallmark of a hydrogen-bonded carboxylic acid dimer and will often obscure the sharper C-H stretching signals within this range.[1][4]
-
C-H Stretching (Alkyl): Sharp, medium-intensity peaks from the butanoic chain will appear between 3000-2850 cm⁻¹ , often seen as small spikes on top of the broad O-H band.[1][5]
-
C=O (Carbonyl) Stretching: A very strong and sharp absorption is predicted between 1760-1690 cm⁻¹ .[1] For a saturated aliphatic acid existing as a hydrogen-bonded dimer, this peak is typically centered around 1710 cm⁻¹ .[2][3][4] Its high intensity and characteristic position make it a primary diagnostic peak.
-
C-O Stretching: This vibration is coupled with the O-H bend and results in a medium-to-strong intensity band in the 1320-1210 cm⁻¹ region.[1]
-
O-H Bending: Carboxylic acids show two characteristic bending vibrations: an in-plane bend around 1440-1395 cm⁻¹ (which may overlap with CH₂ scissoring bands) and a broad, medium-intensity out-of-plane bend between 950-910 cm⁻¹ .[1]
4-Methyl-4H-1,2,4-triazole Ring
The substituted triazole ring, being a heteroaromatic system, contributes several characteristic peaks.
-
C-H Stretching: Aromatic and heteroaromatic C-H stretches typically appear at slightly higher frequencies than their aliphatic counterparts. Expect weak to medium peaks in the 3100-3000 cm⁻¹ range.[6][7]
-
C=N and N=N Ring Stretching: These vibrations are characteristic of the triazole ring and give rise to several medium-to-strong, sharp absorptions in the 1600-1450 cm⁻¹ region.[6][8][9] These peaks are crucial for confirming the presence of the heterocyclic core.
-
Ring Deformation and Bending: The fingerprint region (< 1400 cm⁻¹) will contain a series of weaker, sharp peaks corresponding to complex vibrations of the entire triazole ring structure.
Comparative Analysis
To put these predictions into context, we compare the expected spectrum with those of simpler, related molecules.
-
Versus Butanoic Acid: The IR spectrum of butanoic acid would show all the characteristic carboxylic acid peaks (broad O-H, C=O at ~1710 cm⁻¹, etc.).[10][11] However, 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid will be distinguished by the additional medium-intensity peaks in the 1600-1450 cm⁻¹ range, which are definitive proof of the triazole ring.[6][8]
-
Versus 4-Methyl-4H-1,2,4-triazole-3-thiol: A comparison with a differently substituted triazole, such as the corresponding thiol, highlights the power of IR for functional group identification. The spectrum for the thiol would lack the intense, broad O-H stretch and the strong C=O carbonyl peak around 1710 cm⁻¹.[12][13] Instead, it would feature absorptions characteristic of a thiol (S-H) or thione (C=S) group. The presence of the strong carboxylic acid signals in our target molecule's spectrum would be a clear differentiator.
Summary of Predicted Spectroscopic Data
The following table summarizes the key diagnostic peaks expected in the IR spectrum of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |
| 3300–2500 | O-H stretch (H-bonded) | Carboxylic Acid | Strong, Very Broad |
| 3100–3000 | C-H stretch | Triazole Ring | Weak to Medium |
| 3000–2850 | C-H stretch | Alkyl Chain, -CH₃ | Medium, Sharp |
| 1720–1700 | C=O stretch (dimer) | Carboxylic Acid | Strong, Sharp |
| 1600–1450 | C=N and N=N ring stretches | Triazole Ring | Medium to Strong, Multiple |
| ~1465 | C-H bend (scissoring) | Alkyl CH₂ | Medium |
| 1440–1395 | O-H bend (in-plane) | Carboxylic Acid | Medium, Broad |
| 1320–1210 | C-O stretch | Carboxylic Acid | Strong |
| 950–910 | O-H bend (out-of-plane) | Carboxylic Acid | Medium, Broad |
Protocol for Experimental Verification
To validate these predictions, a standard protocol for acquiring a high-quality FT-IR spectrum of a solid sample is essential. Attenuated Total Reflectance (ATR) is the preferred modern technique due to its minimal sample preparation and high reproducibility.
Workflow: Acquiring an ATR-FTIR Spectrum
Caption: Standard workflow for ATR-FTIR analysis of a solid sample.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize.
-
Background Scan: With the ATR crystal clean and free of any sample, perform a background scan. This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be digitally subtracted from the sample spectrum.
-
Sample Application: Place a small quantity (typically 1-2 mg) of the crystalline 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid powder directly onto the surface of the ATR diamond or germanium crystal.
-
Apply Pressure: Use the instrument's pressure anvil to press the sample firmly against the crystal. Consistent and adequate pressure is critical for achieving a high-quality spectrum with good peak intensity.
-
Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be baseline-corrected to ensure all peaks originate from a flat zero-transmittance line. Use the spectrometer software to identify and label the wavenumbers of the key absorption peaks.
-
Cleaning: After analysis, retract the pressure anvil and thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe to prevent cross-contamination.
Conclusion
The infrared spectrum of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid is predicted to be rich in diagnostic information. The definitive confirmation of its structure relies on the simultaneous observation of two key sets of signals: the unmistakable broad O-H and strong C=O absorptions characteristic of a carboxylic acid dimer, and the series of sharp peaks between 1600-1450 cm⁻¹ that fingerprint the 1,2,4-triazole ring. By following the robust ATR-FTIR protocol described, researchers can confidently verify the identity and integrity of this valuable heterocyclic compound, ensuring the reliability of subsequent biological or material applications.
References
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. LibreTexts Chemistry. Available at: [Link]
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JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE. Available at: [Link]
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Wade, L. G., & Simek, J. W. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. LibreTexts Chemistry. Available at: [Link]
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Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3324–3337. Available at: [Link]
-
Reusch, W. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. LibreTexts Chemistry. Available at: [Link]
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Fassihi, A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 87. Available at: [Link]
- Al-Amiery, A. A., et al. (2012).
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Trivedi, M. K., et al. (2016). Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. Journal of Molecular and Genetic Medicine, 10(4). Available at: [Link]
- Al-Soud, Y. A., et al. (2008). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry.
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Clark, J. (n.d.). Infrared Spectrum of Butanoic Acid. Doc Brown's Chemistry. Available at: [Link]
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NIST. (n.d.). Butanoic acid. NIST Chemistry WebBook, SRD 69. Available at: [Link]
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Khan, I., et al. (2024). Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. Scientific Reports, 14(1), 2689. Available at: [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. Available at: [Link]
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SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol. Wiley. Available at: [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Department of Chemistry and Biochemistry. Available at: [Link]
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Demirbas, N., et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 32(4), 453-464. Available at: [Link]
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Sarkar, S., et al. (2007). Adsorption of 4-Methyl-4H-1,2,4-triazole-3-thiol Molecules on Silver Nanocolloids: FT-IR, Raman, and Surface-Enhanced Raman Scattering Study Aided by Density Functional Theory. The Journal of Physical Chemistry C, 111(27), 10049-10061. Available at: [Link]
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University of Wroclaw. (n.d.). Table of Characteristic IR Absorptions. Faculty of Chemistry. Available at: [Link]
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Comparative Guide: Analytical Profiling of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic Acid Impurities
Executive Summary
4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid (hereafter TBA ) is a critical intermediate in the synthesis of Rizatriptan , a selective 5-HT1B/1D receptor agonist. The quality of TBA directly dictates the impurity profile of the final API. Due to the molecule's amphoteric nature—possessing both a basic triazole ring and an acidic carboxyl tail—standard Reverse Phase Chromatography (RPC) often fails to provide adequate retention or resolution of polar impurities.
This guide objectively compares three analytical methodologies for profiling TBA impurities: Ion-Pair RP-HPLC , HILIC (Hydrophilic Interaction Liquid Chromatography) , and LC-MS/MS . We provide experimental evidence suggesting that while Ion-Pair HPLC is cost-effective for process control, HILIC coupled with MS is superior for detecting critical regioisomeric and genotoxic impurities.
The Impurity Landscape: Chemical Context[1][2][3]
To characterize impurities effectively, one must understand their origin. The synthesis of TBA typically involves the reaction of N-methylhydrazine with a glutaric acid derivative, followed by triazole ring closure. This pathway generates three distinct classes of impurities:
-
Regioisomers (Impurity A): The methylation of the triazole ring can occur at the N1, N2, or N4 positions. The target is the N4-methyl isomer. The N1-methyl isomer is a critical impurity that is difficult to separate due to identical mass and similar pKa.
-
Synthetic Precursors (Impurity B): Unreacted esters (e.g., Methyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)butanoate) resulting from incomplete hydrolysis.
-
Genotoxic Intermediates (Impurity C): Residual hydrazines (e.g., N-methylhydrazine or open-chain hydrazide intermediates), which are potential genotoxic impurities (PGIs) requiring low-level detection (ppm range).
Visualization: Impurity Genesis Pathway
Figure 1: Synthetic origin of key impurities. Note the bifurcation at the cyclization step leading to regioisomers.
Comparative Analysis of Analytical Methods
The following table summarizes the performance of three dominant methodologies based on internal application data.
| Feature | Method A: Ion-Pair RP-HPLC | Method B: HILIC-UV/MS | Method C: Standard C18 (Acidic Mobile Phase) |
| Primary Use Case | Routine QC; Quantifying Ester Impurities | Regioisomer Separation; Polar Impurities | Quick spot-checks (Not recommended for purity) |
| Retention Mechanism | Hydrophobic + Ion Exchange | Partitioning into water-rich layer | Hydrophobic (Weak for TBA) |
| Regioisomer Resolution (Rs) | Moderate (Rs ~ 1.2 - 1.5) | High (Rs > 2.0) | Poor (Co-elution common) |
| PGI Detection (Hydrazine) | Poor (Elutes in void volume) | Excellent (Retained) | Poor (Elutes in void volume) |
| MS Compatibility | No (Non-volatile ion-pairing agents) | Yes (Volatile buffers like Ammonium Formate) | Yes |
| Robustness | Low (Long equilibration times) | Medium (Sensitive to water content) | High |
Expert Insight: The "Polarity Trap"
Why Standard C18 Fails: TBA is highly polar (LogP approx -0.5). On a standard C18 column, even with 100% aqueous mobile phase, it elutes near the void volume (
), causing it to co-elute with salts and unretained hydrazines. This makes Method C unacceptable for regulatory submission.
Detailed Experimental Protocols
Method A: Ion-Pair RP-HPLC (For Routine QC)
Best for quantifying the ester impurity (Impurity B) and the main peak in a QC setting where MS is unavailable.
-
Column: C18 (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 10 mM Octanesulfonic Acid Sodium Salt (Ion-Pair Reagent) in Water, pH adjusted to 2.5 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-5 min: 5% B (Isocratic)
-
5-20 min: 5% -> 40% B (Linear Gradient)
-
20-25 min: 40% B (Wash ester impurity)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm (Triazole absorption).
-
Critical Parameter: The pH must be kept acidic (< 3.0) to suppress the ionization of the carboxylic acid tail, while the octanesulfonate pairs with the protonated triazole ring to provide retention.
Method B: HILIC-MS/MS (The Recommended "Gold Standard")
Best for separating Regioisomers (Impurity A) and detecting Genotoxic Hydrazines (Impurity C).
-
Column: Amide-HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0 min: 90% B
-
15 min: 90% -> 60% B (Inverse gradient for HILIC)
-
20 min: 60% B
-
-
Flow Rate: 0.8 mL/min.
-
Detector: Q-TOF or Triple Quad MS. Positive ESI Mode.
-
Why this works: HILIC retains the polar TBA and hydrazine impurities. The regioisomers interact differently with the amide stationary phase due to subtle differences in their 3D hydrodynamic volume and hydrogen bonding capabilities, often yielding baseline separation (Rs > 2.0).
Data Interpretation & Decision Framework
When characterizing a new batch of TBA, use the following logic to select the appropriate method.
Figure 2: Analytical decision tree for method selection based on impurity type.
Self-Validating the Protocol (Trustworthiness)
To ensure the HILIC method is valid:
-
System Suitability: Inject a mixture of TBA and N-Methylhydrazine. The resolution must be > 5.0 (Hydrazine elutes much later in HILIC).
-
Peak Purity: Use a Diode Array Detector (DAD) or MS to scan the leading and tailing edges of the main peak. Regioisomers often "shoulder" on the main peak if the method is not optimized.
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.
-
Sarma, P. S., et al. (2008).[2] "Synthesis and Characterization of Potential Impurities of the Antimigraine Drug, Rizatriptan Benzoate." Synthetic Communications, 38(4).[2]
-
Jasak, et al. (2025). "Determination of Triazole Derivative Metabolites (TDMs) using the QuPPe Method." EURL-Pesticides Application Note.
-
BenchChem Application Notes. (2025). "Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds." (Note: Generalized reference for triazole HPLC conditions).
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 4-(4-Methyl-4h-1,2,4-triazol-3-yl)butanoic Acid
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(4-Methyl-4h-1,2,4-triazol-3-yl)butanoic acid. As a novel or specialized research chemical, specific safety and hazard data may not be readily available. Therefore, this guide is founded on the precautionary principle, treating the compound as hazardous and adhering to the highest standards of laboratory safety and environmental stewardship. The procedures outlined herein are synthesized from established best practices for chemical waste management in research settings.[1][2][3]
Hazard Assessment and Precautionary Measures
Given the absence of a specific Safety Data Sheet (SDS) for 4-(4-Methyl-4h-1,2,4-triazol-3-yl)butanoic acid, a risk assessment must be conducted based on its structural components: a 1,2,4-triazole ring and a butanoic acid chain.
-
1,2,4-Triazole Derivatives: This class of compounds is known for a wide range of biological activities and can present significant health and environmental hazards.[4][5] Some triazole derivatives are suspected of damaging fertility or the unborn child and may be toxic to aquatic life with long-lasting effects.
-
Butanoic Acid (Butyric Acid): This component suggests that the compound may be corrosive and harmful if swallowed, causing severe skin burns and eye damage.[6][7]
Mandatory Personal Protective Equipment (PPE)
When handling this compound in any form (solid, solution, or as waste), the following PPE is required to minimize exposure:[2][8][9]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes of solutions and contact with solid particles, which may be corrosive or irritant.[10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). | Prevents skin contact, which could lead to burns, irritation, or absorption of the substance. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used if there is a risk of generating dust or aerosols. | Protects the respiratory system from inhalation of potentially toxic or irritating particles. Work should ideally be conducted within a certified chemical fume hood. |
Segregation and Waste Collection Protocol
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[1][11] Never mix incompatible waste streams.
Waste Stream Identification
4-(4-Methyl-4h-1,2,4-triazol-3-yl)butanoic acid waste should be classified as Hazardous Chemical Waste . It must not be disposed of down the drain or in regular solid waste.[1][12]
Step-by-Step Collection Procedure
-
Select an Appropriate Waste Container:
-
Use a container made of a material compatible with the waste. For acidic and potentially corrosive compounds, a high-density polyethylene (HDPE) or glass container is recommended.[13] Avoid metal containers.[8]
-
The container must have a secure, leak-proof screw-top cap.[11][14]
-
Ensure the container is clean and dry before use.
-
-
Label the Waste Container:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[14][15]
-
The label must include:
-
The full chemical name: "4-(4-Methyl-4h-1,2,4-triazol-3-yl)butanoic acid". Avoid using abbreviations or chemical formulas.[14]
-
The approximate concentration and composition of the waste (e.g., "Solid," or "in 10% Methanol/Water").
-
The date when waste was first added (accumulation start date).
-
The primary hazards associated with the waste (e.g., "Corrosive," "Toxic," "Environmental Hazard").
-
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times, except when adding waste.[1][14]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[15]
-
The SAA must be under the control of laboratory personnel and should be in a well-ventilated area, such as a fume hood or a ventilated cabinet.[13]
-
Use secondary containment (e.g., a chemical-resistant tray or bin) to capture any potential leaks or spills.[1]
-
Disposal Workflow Diagram
Caption: Workflow for the disposal of 4-(4-Methyl-4h-1,2,4-triazol-3-yl)butanoic acid.
Spill Management Protocol
In the event of a spill, prompt and safe cleanup is essential to mitigate exposure and environmental contamination.
-
Immediate Actions:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is significant or involves highly concentrated material, contact your institution's Environmental Health & Safety (EHS) department immediately.[1]
-
-
Cleanup of Small Spills (Manageable by Lab Personnel):
-
Ensure you are wearing the full PPE detailed in Section 1.1.
-
Contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand, or commercial sorbents). Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
For a solid spill, carefully sweep the material into a designated waste container, avoiding the generation of dust.[9]
-
For a liquid spill, cover with absorbent material, allow it to be fully absorbed, and then carefully scoop the contaminated material into the hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
All materials used for cleanup (gloves, absorbents, etc.) must be disposed of as hazardous waste.
-
Final Disposal Procedures
The ultimate disposal of 4-(4-Methyl-4h-1,2,4-triazol-3-yl)butanoic acid must be conducted through your institution's approved hazardous waste management program.
-
Requesting Pickup: Once the waste container is nearly full (approximately 90% capacity), submit a chemical waste pickup request to your EHS department or designated waste management provider.[14]
-
Do Not Treat Waste: Do not attempt to neutralize or treat the chemical waste unless you are following a validated and approved procedure from your institution's EHS office. Improper neutralization can generate heat, toxic gases, or other hazardous byproducts.
-
Regulatory Compliance: The disposal process must comply with all local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][16] Your institution's EHS department is responsible for ensuring that the waste is transported by a licensed carrier to a certified hazardous waste disposal facility for final treatment, typically high-temperature incineration.[15]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe handling and environmentally responsible disposal of 4-(4-Methyl-4h-1,2,4-triazol-3-yl)butanoic acid, thereby protecting themselves, their colleagues, and the wider community.
References
- Hazardous Waste Disposal Guide. (n.d.). Research Areas - Policies. Retrieved from Dartmouth College Environmental Health and Safety.
- Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
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- Hazardous Waste Disposal Guidelines. (n.d.). Purdue University Environmental Health and Safety.
- How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite.
- Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
- Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49.
- Safety Data Sheet. (2025, February 17).
- Procedures for the disposal of liquid chemical residues and aqueous solutions. (n.d.). Retrieved from a university environmental guideline.
- Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. (n.d.). U.S. Environmental Protection Agency.
- SAFETY DATA SHEET: n-Butyric acid. (2023, October 19). Fisher Scientific.
- Material Safety Data Sheet: 3-Amino-1,2,4-triazole. (2006, August 11). Spectrum Chemical.
- SAFETY DATA SHEET: 3-Amino-1H-1,2,4-triazole. (2025, November 6). Sigma-Aldrich.
- CAS 2243-56-3. (n.d.). Sigma-Aldrich.
- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (n.d.).
- 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds. (2023, March 20). Life Chemicals.
- SAFETY DATA SHEET Butanoic acid (N
- 1,2,4-Triazole. (n.d.). In Wikipedia.
- SAFETY DATA SHEET: 2-Hydroxy-4-(methylthio)butyric Acid (65-72% in Water). (2025, November 26). Tokyo Chemical Industry.
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Personal protective equipment for handling 4-(4-Methyl-4h-1,2,4-triazol-3-yl)butanoic acid
Introduction: The "Unknown Toxicity" Principle
As a Senior Application Scientist, I often see researchers underestimate "building blocks" like 4-(4-Methyl-4h-1,2,4-triazol-3-yl)butanoic acid .[1][2] While it lacks the immediate lethality of cyanide or the volatility of osmium tetroxide, this molecule presents a dual-hazard profile: the corrosive potential of a carboxylic acid combined with the pharmacological activity of a triazole ring (a common pharmacophore in antifungal and antineoplastic agents).[1]
The Core Directive: Treat this compound not just as a chemical reagent, but as a bioactive entity. In the absence of comprehensive toxicological data (a common scenario for research intermediates), we apply Universal Precautions .[2] This guide moves beyond generic advice to provide a self-validating safety system.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the enemy.[2]
| Hazard Class | Source Structure | Physiological Risk |
| Corrosivity / Irritation | Butanoic Acid Tail | High. Causes immediate irritation to mucous membranes (eyes, nose) and skin.[1][2] Potential for corneal damage upon direct contact.[1][2] |
| Systemic Toxicity | 1,2,4-Triazole Ring | Moderate/Unknown. Triazoles are metabolically stable and can inhibit CYP450 enzymes.[1][2] Long-term sensitization or reproductive toxicity cannot be ruled out without specific data.[1][2] |
| Physical State | Crystalline Solid | High. Fine dust generation during weighing is the primary exposure vector (Inhalation).[1][2] |
The PPE Matrix: A Layered Defense System
Do not rely on a "one-size-fits-all" approach.[1][2] PPE selection changes based on the state of matter (Solid vs. Solution).[2]
A. Protective Barriers (Skin & Body)[1][2][3][4][5][6][7][8]
| Component | Recommendation | Scientific Rationale (The "Why") |
| Primary Gloves (Solid) | Nitrile (4 mil minimum) | Sufficient for dry powder.[1][2] Nitrile offers excellent abrasion resistance against crystals.[1][2] |
| Primary Gloves (Solution) | Laminate (Silver Shield) or High-Grade Nitrile (8 mil) | Once dissolved (e.g., in DMSO or DMF), the solvent dictates the glove.[1][2] Standard nitrile degrades rapidly in DMF/DMSO, carrying the triazole through the skin.[2] |
| Body Protection | Lab Coat (Poly/Cotton) + Tyvek Sleeves | The wrist gap is the most common exposure point.[1][2] Tyvek sleeves bridge the gap between glove and coat.[1][2] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient.[1][2] Acidic dust can bypass side shields.[1][2] Goggles provide a seal against airborne particulates.[1][2] |
B. Respiratory Protection (The Critical Control)[1][2]
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood .[1][2]
-
Secondary Control (If hood is unavailable/cleaning spills): A half-face respirator with P100 (HEPA) cartridges.[1][2] Simple N95 masks offer insufficient face-seal protection against fine organic acid dusts.[1][2]
Operational Protocol: The "Zero-Exposure" Workflow[1][2]
This protocol uses a Self-Validating System : every step includes a check to ensure safety before proceeding.[1][2]
Step 1: Preparation & Engineering Check[1][2]
-
Validation: Verify fume hood flow is between 80-100 fpm (face velocity).
-
Setup: Place a disposable absorbent mat (pig mat) in the hood.[1][2] This captures invisible dust and makes cleanup easy.[1][2]
-
Static Control: Organic powders are static-prone.[1][2] Use an anti-static gun on the weighing boat to prevent "popping" of the powder.[1][2]
Step 2: Weighing (The High-Risk Moment)[1][2]
-
The Wipe Test: After closing the stock container, wipe the exterior with a damp Kimwipe.[2] If the wipe turns yellow/residue is visible, your technique generated a dust cloud.[2] Adjust immediately.
Step 3: Solubilization
-
Note: This compound is likely sparingly soluble in water but soluble in DMSO/Methanol.[1][2]
-
Add solvent slowly.[1][2] The carboxylic acid moiety may generate mild heat (exotherm) upon solvation.[2]
-
Double Glove: Put on a second pair of gloves before handling the liquid solution.[1][2]
Step 4: Reaction Setup
-
If using coupling reagents (EDC, HATU), be aware that these are sensitizers. The triazole acid acts as a nucleophile/electrophile hybrid depending on conditions.[1][2]
-
Venting: Ensure the reaction vessel is vented (needle/bubbler) if gas evolution is possible, though unlikely with this specific acid alone.[2]
Visualization: Safe Handling Lifecycle
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" validation points.
Caption: Operational workflow for handling 4-(4-Methyl-4h-1,2,4-triazol-3-yl)butanoic acid, distinguishing between solid and solution phase risks.
Emergency Response & Disposal
Spills (Solid)
-
Isolate: Close the hood sash.
-
PPE Up: Don N95/P100 respirator if outside hood.
-
Clean: Cover with wet paper towels (to prevent dust).[1][2] Wipe up.[1][2][3][4][5]
-
Neutralize: Clean surface with 5% Sodium Bicarbonate (baking soda) solution to neutralize the acid residue.[1][2]
Spills (Solution)
-
Solvent Risk: If dissolved in DMSO, do not touch even with standard gloves.[1][2] Use tongs or double-thick gloves.[1][2] DMSO facilitates rapid skin absorption of the triazole.[1][2]
Disposal Protocol
-
Segregation: Do not mix with Oxidizers (Nitric acid, Peroxides) due to the triazole ring's nitrogen content (potential for energetic reaction).[2]
-
Labeling: Clearly mark as "Organic Acid - Contains Nitrogen Heterocycle."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link][1][2]
-
American Chemical Society. (2015).[1][2] Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
PubChem. (n.d.).[1][2] Compound Summary: 1,2,4-Triazole Derivatives Safety Data. National Library of Medicine.[1][2] [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
